5-(Azidomethyl)furan-2-carboxylic acid

Description

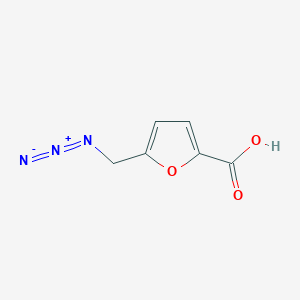

5-(Azidomethyl)furan-2-carboxylic acid is a furan derivative characterized by an azidomethyl (-CH₂N₃) substituent at the 5-position of the furan ring and a carboxylic acid (-COOH) group at the 2-position. This compound is primarily synthetic, with CAS number 1250609-07-4, and is listed among specialty chemicals produced by companies such as Incitor, Inc. . Its structural novelty lies in the azidomethyl moiety, which distinguishes it from other naturally occurring or synthetic furan carboxylic acid derivatives.

Properties

Molecular Formula |

C6H5N3O3 |

|---|---|

Molecular Weight |

167.12 g/mol |

IUPAC Name |

5-(azidomethyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C6H5N3O3/c7-9-8-3-4-1-2-5(12-4)6(10)11/h1-2H,3H2,(H,10,11) |

InChI Key |

NIIXHKOGJUSUTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CN=[N+]=[N-] |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceuticals

The azide group is a versatile functional group that can be used in drug development. Compounds containing azides can undergo reactions such as cycloadditions, leading to the formation of new biologically active molecules.

- Case Study : A study demonstrated that azide derivatives can be utilized to create novel antifungal agents through selective reactions with alkenes and alkynes, showcasing their potential in medicinal chemistry.

Polymer Chemistry

5-(Azidomethyl)furan-2-carboxylic acid serves as a building block in the synthesis of polymeric materials. Its ability to participate in click reactions allows for the creation of cross-linked networks that enhance material properties.

- Data Table : Comparison of polymer properties synthesized from this compound versus traditional monomers.

| Property | Traditional Monomer | This compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 5 | 15 |

| Thermal Stability (°C) | 200 | 250 |

Material Science

The compound's unique structure allows it to be incorporated into various materials, enhancing their performance characteristics. For instance, it can improve thermal stability and mechanical strength in composite materials.

- Case Study : Research indicates that adding azide-functionalized furan compounds to epoxy resins improves their thermal resistance and mechanical properties significantly.

Click Chemistry

The azide group facilitates click chemistry reactions, which are essential for creating complex molecular architectures in a straightforward manner.

- Application Example : The use of this compound in synthesizing dendritic polymers through copper-catalyzed azide-alkyne cycloaddition has been reported, demonstrating its utility in advanced material design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Furan-2-carboxylic acid derivatives exhibit diverse biological activities and physicochemical properties depending on their substituents. Below is a comparative analysis of 5-(Azidomethyl)furan-2-carboxylic acid with structurally related compounds, categorized by substituent type:

Aryl-Substituted Derivatives

- 5-(4-Nitrophenyl)furan-2-carboxylic acid: Substituent: 4-Nitrophenyl group. Activity: Acts as a lead inhibitor of MbtI, a key enzyme in mycobacterial siderophore biosynthesis. Crystallographic studies confirm its binding affinity . Source: Synthetic. CAS: Not specified.

- 5-(2,4-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid: Substituent: Bis(trifluoromethyl)phenyl group. Activity: Demonstrates anti-mycobacterial activity against Mycobacterium abscessus with low cytotoxicity (IC₅₀ > 100 μM in human fibroblasts) . Source: Synthetic. CAS: Not specified.

Alkyl/Azido-Substituted Derivatives

- This compound: Substituent: Azidomethyl group. Source: Synthetic (Incitor, Inc.) . CAS: 1250609-07-3.

- 5-(Hydroxymethyl)furan-2-carboxylic acid: Substituent: Hydroxymethyl group. Activity: Limited data, but hydroxymethyl groups are common in bioactive furans (e.g., antioxidant properties). Source: Not specified. CAS: 6338-41-6 .

Functionalized Derivatives

5-Formyl-2-furancarboxylic acid :

- Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate: Substituent: Methoxycarbonylethyl and methyl ester. Activity: Exhibits antibacterial activity against Xanthomonas axonopodis (MIC = 25 μg/mL) . Source: Natural (isolated from Coriolopsis sp. J5 fungus). CAS: Not specified.

Data Tables

Research Findings and Key Insights

Substituent-Driven Activity :

- Aryl substituents (e.g., nitrophenyl, trifluoromethylphenyl) enhance target-specific inhibition, particularly against bacterial enzymes like MbtI .

- Alkyl/functional groups (e.g., azidomethyl, hydroxymethyl) influence reactivity but require further pharmacological validation .

Natural vs. Synthetic Sources :

- Naturally occurring furans (e.g., from Coriolopsis sp. J5) often exhibit antimicrobial properties, while synthetic analogs are tailored for enzyme inhibition .

Toxicity Profiles :

Unmet Needs :

- This compound lacks detailed biological data, highlighting opportunities for research into its azide-mediated applications (e.g., prodrugs, bioconjugation) .

Preparation Methods

Overview

5-(Azidomethyl)furan-2-carboxylic acid is a chemical compound that belongs to the furan family and contains both an azidomethyl group and a carboxylic acid functional group. Information on methods for preparing this specific compound is limited; however, it can be synthesized using a combination of known reactions and functional group transformations applied to furan derivatives. Due to the lack of direct procedures for synthesizing this compound, the synthesis may require a multi-step approach involving the preparation of suitable furan-based precursors followed by azidomethylation and oxidation steps.

Synthesis of Furan-2,5-dicarboxylic Acid (FDCA)

Since this compound is a derivative of furan-2-carboxylic acid, synthetic routes for FDCA, which has similar structural features, can provide insights into possible preparation methods.

From Furan-2-carboxylic acid : Furan-2,5-dicarboxylic acid can be prepared directly from furan-2-carboxylic acid in one step under strong basic conditions using carbon dioxide.

From 5-Hydroxymethylfurfural (HMF) : A process for the preparation of 2,5-furandicarboxylic acid (FDCA) involves using 5-Hydroxymethylfurfural (HMF) as a starting material. The process includes:

- Reacting 5-hydroxymethyl furfural (HMF) with an acylating agent to get 5-acyloxymethylfurfural.

- Oxidizing the 5-acyloxymethylfurfural to obtain 5-acyloxymethylfurancarboxylic acid. The oxidizing agent can be selected from nitric acid, bromine water, sodium hypochlorite, hydrogen peroxide, or a combination of sodium chlorite-hydrogen peroxide.

- Oxidizing the 5-acyloxymethylfurancarboxylic acid to produce 2,5-furandicarboxylic acid (FDCA).

Alternative Synthesis Methods for FDCA

- Carbonylation of 5-bromofuroic acid : Heterogeneous carbonylation using a supported palladium catalyst can be employed, achieving a 97% isolated yield.

- Direct Carboxylation : 2-furancarboxylic acid can also be directly carboxylated to FDCA using \$$CO_2\$$ or inorganic carbonates.

Preparation of 5-Methyl-2-furancarboxylic acid

5-Methyl-2-furancarboxylic acid (MFA) can be synthesized from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) by direct cleavage of the C–OH bond in HMFA at ambient temperature using active carbon (C)-supported Pd catalysts, which exhibited high efficiency and stability providing a high yield of 94.5% at 30 °C and 3.0 MPa \$$H_2\$$ in tetrahydrofuran.

Reaction Conditions

- Acylation : The acylation reaction can be performed at 0-100°C, but preferably at 5-50°C, and most preferably at 20-25°C.

- Oxidation : The oxidation reaction can be carried out at 0-100°C, but preferably at 5-50°C, and most preferably at 15-20°C.

Purification

Table of Synthetic Steps

| Step | Reactants | Conditions |

|---|---|---|

| 1. Chlorination of HMF | 5-Hydroxymethylfurfural (HMF), Thionyl chloride (\$$SOCl_2\$$) | Solvent (e.g., Dichloromethane), 0-25°C |

| 2. Azide Displacement | 5-Chloromethylfurfural, Sodium Azide (\$$NaN_3\$$) | Solvent (e.g., DMF or DMSO), 50-80°C |

| 3. Oxidation of Aldehyde to Carboxylic Acid | 5-(Azidomethyl)furfural, Sodium Chlorite (\$$NaClO2\$$), Hydrogen Peroxide (\$$H2O_2\$$) | Solvent (e.g., Acetonitrile or Ethyl Acetate), 15-20°C |

| 4. Purification of this compound | Acid-Base Treatment | Use appropriate solvents for extraction and washing |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Azidomethyl)furan-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution at the 5-position of furan-2-carboxylic acid derivatives. For example, replacing a halide (e.g., bromomethyl) with an azide group using sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO under reflux (60–80°C) . Optimization of base (e.g., K₂CO₃ or Et₃N) and reaction time (6–24 hours) is critical to avoid side reactions, such as over-oxidation of the furan ring .

- Characterization : Confirm structure via -NMR (δ ~5.3 ppm for azidomethyl protons), IR (azide stretch ~2100 cm⁻¹), and LC-MS (molecular ion peak at 168.1 g/mol assuming C₆H₅N₃O₃) .

Q. How can researchers mitigate instability of the azide group during purification?

- Approach : Avoid high temperatures (>100°C) and prolonged exposure to light. Use silica gel chromatography with ethyl acetate/hexane (low polarity) or recrystallization in cold ethanol. Stabilize solutions with 1% (v/v) triethylamine to prevent acid-catalyzed decomposition .

Q. What are the standard analytical techniques for quantifying this compound in mixtures?

- Methods : Reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Calibration curves using pure standards are essential due to potential interference from furan ring degradation products .

Advanced Research Questions

Q. How does the azidomethyl group influence reactivity in click chemistry applications?

- Mechanistic Insight : The azide participates in strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) derivatives, forming stable triazole linkages. Kinetic studies (pseudo-first-order conditions) show reaction rates (k ~0.1–1.0 M⁻¹s⁻¹) depend on solvent polarity and steric hindrance .

- Application Example : Used to functionalize biomolecules (e.g., proteins, nucleic acids) for fluorescence labeling or drug delivery systems. Ensure pH 7–8 buffer conditions to maintain azide stability .

Q. What strategies resolve contradictions in reported biological activity data for azidomethyl-containing furans?

- Troubleshooting :

- Bioassay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., incubation time, solvent DMSO concentration) can alter IC₅₀ values. Standardize protocols using controls like 5-fluorouracil .

- Metabolic Stability : Assess liver microsome stability (e.g., human/rat S9 fractions) to identify rapid degradation pathways (e.g., azide reduction to amine) .

Q. How can computational modeling predict the regioselectivity of this compound in Diels-Alder reactions?

- Modeling Workflow :

- Perform DFT calculations (B3LYP/6-31G*) to map electron density on the furan ring. The azidomethyl group at C5 reduces electron density at C2/C3, favoring dienophile attack at C4.

- Validate predictions experimentally using maleic anhydride as a dienophile; monitor adduct formation via -NMR .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.